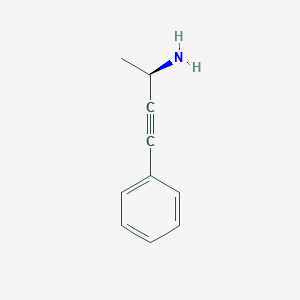
(2R)-4-Phenylbut-3-yn-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-Phenylbut-3-yn-2-amine is an organic compound with a chiral center, making it an enantiomerically pure substance
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Phenylbut-3-yn-2-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of propargylamines, which can be catalyzed by chiral phosphine ligands in the presence of a transition metal catalyst . The reaction conditions often include a hydrogen atmosphere and a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric hydrogenation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product often involves crystallization or chromatography to ensure high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-4-Phenylbut-3-yn-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amine or alkyne moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylbutanone derivatives, while reduction can produce phenylbutane derivatives.
Aplicaciones Científicas De Investigación
(2R)-4-Phenylbut-3-yn-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (2R)-4-Phenylbut-3-yn-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain . The pathways involved often include signal transduction mechanisms that regulate cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-1-Phenylpropan-2-amine: This compound is structurally similar but lacks the alkyne group.
(2R)-3-Phenylprop-2-yn-1-amine: Similar structure but with different positioning of the alkyne group.
Uniqueness
(2R)-4-Phenylbut-3-yn-2-amine is unique due to its specific chiral center and the presence of both an alkyne and an amine group
Propiedades
Número CAS |
306747-40-0 |
|---|---|
Fórmula molecular |
C10H11N |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
(2R)-4-phenylbut-3-yn-2-amine |
InChI |
InChI=1S/C10H11N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,11H2,1H3/t9-/m1/s1 |
Clave InChI |
CBRPSVDSBGTOKK-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C#CC1=CC=CC=C1)N |
SMILES canónico |
CC(C#CC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


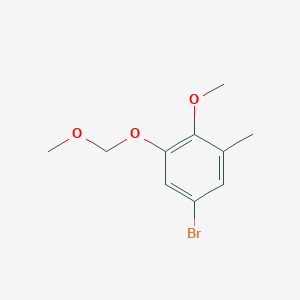
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
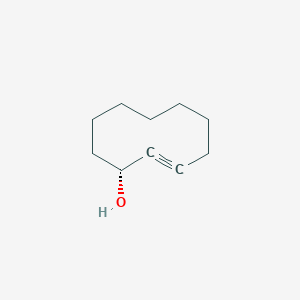
![3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate](/img/structure/B14251553.png)
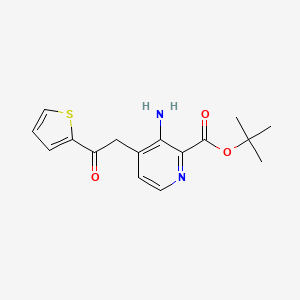
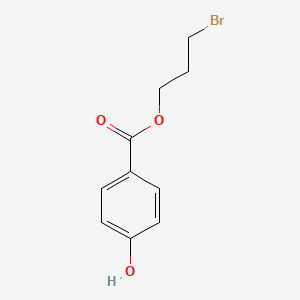
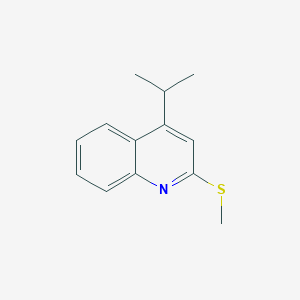
![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)


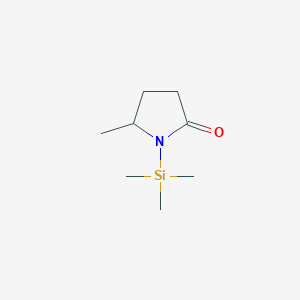
![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)

